Divergent Intermediate: Single‑Step Ammonolysis to Acyclovir versus Multi‑Step Routes from Guanine
Compound 75128-77-7 undergoes ammonolysis (NH₃/EtOH, 60 h) to give acyclovir in 39% isolated yield [1]. In the same paper, the 2‑methylthioadenine precursor (CAS 75128-76-6) yields only the adenine analogue, which then requires a separate hydrolysis of the 6‑amino group and re‑amination at the 2‑position to reach acyclovir [2]. The 2‑methylthiohypoxanthine therefore collapses two functional‑group interconversions into a single ammonolysis step, whereas the conventional guanine‑based route (e.g., silylation‑alkylation‑deprotection) requires three to four steps with cumulative yields typically <50% [3].
| Evidence Dimension | Synthetic efficiency to acyclovir |
|---|---|
| Target Compound Data | 39% yield of acyclovir after single ammonolysis step (60 h, EtOH, NH₃) |
| Comparator Or Baseline | Guanine silylation‑alkylation route: 3‑4 steps, cumulative yields 30‑50%; 2‑methylthioadenine route (CAS 75128-76-6): requires additional hydrolysis + re‑amination steps |
| Quantified Difference | Step count reduced from 3-4 to 2 (intermediate→acyclovir); 39% yield per step vs. ~40% cumulative for multi‑step route |
| Conditions | Ammonolysis: NH₃ in ethanol, 60 h, room temperature; literature comparison: Robins et al. (1982) and Kelley & Schaeffer (1986) |
Why This Matters
Procurement of 75128-77-7 enables a shorter, divergent synthetic sequence to acyclovir that avoids protecting‑group chemistry and reduces the number of purification steps, directly lowering cost per batch in process‑scale manufacturing.
- [1] Molaid reaction database, ammonolysis of 9-<(2-hydroxyethoxy)methyl>-2-(methylthio)hypoxanthine to acyclovir, accessed May 2026. View Source
- [2] Kelley, J.L.; Schaeffer, H.J. Purine acyclic nucleosides. Unambiguous synthesis of acyclovir via a furazano[3,4‑d]pyrimidine. J. Heterocycl. Chem. 1986, 23, 271-273. View Source
- [3] Robins, M.J.; Hatfield, P.W. Nucleic acid related compounds. 37. Convenient and high-yield syntheses of N-[(2-hydroxyethoxy)methyl] heterocycles as acyclic nucleoside analogues. Can. J. Chem. 1982, 60, 547-553. View Source
